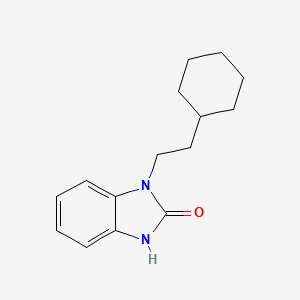

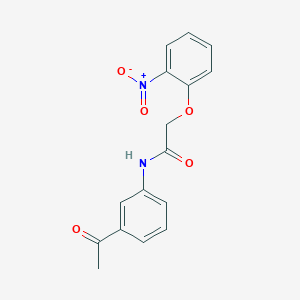

![molecular formula C17H15N3O4 B5569999 2-[3-(2-呋喃基)-6-氧代-1(6H)-嘧啶并嗪基]-N-(3-甲氧基苯基)乙酰胺](/img/structure/B5569999.png)

2-[3-(2-呋喃基)-6-氧代-1(6H)-嘧啶并嗪基]-N-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1. Introduction The compound of interest is a complex organic molecule, which belongs to a class of chemicals known for their diverse chemical and physical properties. Such compounds are often studied for their potential applications in various fields, including materials science and pharmaceuticals.

2. Synthesis Analysis The synthesis of related compounds often involves reactions such as acylation, alkylation, and cyclization. For instance, the synthesis of certain pyridine derivatives involves the reaction of enamines with furfurylidenecyanothioacetamide, followed by oxidation to yield substituted pyridine thiones (Dyachenko & Chernega, 2006).

3. Molecular Structure Analysis The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography. These studies reveal intricate details about the molecular arrangement and bonding, crucial for understanding the chemical behavior of the compound (Nayak et al., 2014).

4. Chemical Reactions and Properties Chemical reactions involving furyl and pyridazinyl groups can be complex, often involving rearrangements and the formation of novel ring systems. For example, the addition/oxidative rearrangement of furyl compounds can lead to the formation of substituted furans and pyrroles (Kelly et al., 2008).

科学研究应用

药理作用和机制

对乙酰氨基酚是一种在药理用途上与之关系较为密切的化合物,作为一种镇痛剂和解热剂,它通过抑制大脑中的环氧合酶 (COX) 酶起作用,从而间接减少其发挥功能所必需的 COX 活性。这种作用不会像非甾体抗炎药那样完全抑制 COX,因此可以作为一种更安全的止痛和退烧替代品而被广泛使用 (McGill 等,2012)。

毒性和肝毒性机制

对乙酰氨基酚的肝毒性与了解类似化合物的安全性有关,它涉及线粒体损伤和核 DNA 片段化,从而导致坏死性细胞死亡。这个过程始于形成一种与蛋白质结合的活性代谢物,从而导致线粒体功能障碍。虽然这种途径已在啮齿动物中建立,但在人类患者中也观察到了类似的机制,这表明线粒体损伤在对乙酰氨基酚引起的肝毒性中起着至关重要的作用 (McGill 等,2012)。

对人体生物监测的影响

对乙酰氨基酚代谢的研究强调了考虑广泛的代谢物以进行准确的人体生物监测的重要性。非靶向分析已经识别出被忽视的代谢物,这些代谢物形成和排泄延迟,对仅关注母体化合物及其直接 II 相结合物的标准生物监测方法的充分性提出了挑战。这表明包括更广泛的代谢物可以增强对乙酰氨基酚和潜在类似化合物的接触监测和理解 (David 等,2020)。

属性

IUPAC Name |

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-23-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-24-15/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPIVPBBOKGDMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)

![4-methyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5569930.png)

![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)

![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-(3-pyridinylmethyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5569987.png)

![3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)